![molecular formula C17H16N2O2S B5659545 2-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5659545.png)
2-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-pyrrolidinyl}-1,3-thiazole
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "2-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-pyrrolidinyl}-1,3-thiazole" typically involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure. For compounds involving benzofuran and thiazole units, key steps often include cyclization reactions, the formation of amide bonds, and the introduction of substituents through electrophilic substitution or coupling reactions. Although specific synthesis details for this compound were not directly found, related research indicates the use of cyclization and condensation reactions as common strategies for constructing similar molecular frameworks (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of such a compound is characterized by its benzofuran, pyrrolidine, and thiazole components, which contribute to its chemical behavior and physical properties. X-ray crystallography and DFT studies are common methods used to elucidate and optimize the geometric parameters of similar compounds, helping to understand their stability and reactivity profiles (Elokhina et al., 1996).
Chemical Reactions and Properties
Compounds with such structural motifs are amenable to various chemical transformations, including nucleophilic substitutions, addition reactions, and further cyclization processes. Their chemical properties are influenced by the presence of electron-donating and withdrawing groups, which can affect their reactivity towards different reagents. Research on similar molecules demonstrates a range of chemical behaviors, such as forming complexes with metals or undergoing oxidation and reduction reactions (Matczak-Jon et al., 2010).
Physical Properties Analysis
The physical properties of "2-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-pyrrolidinyl}-1,3-thiazole," such as melting point, solubility, and crystal structure, are crucial for its application in material science and organic synthesis. These properties are often studied using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction. Similar studies have provided insights into the stability and solubility characteristics of related compounds (Akkurt et al., 2011).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different functional groups, and potential for forming derivatives, are central to understanding the utility of "2-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-pyrrolidinyl}-1,3-thiazole" in various applications. Studies on analogous compounds have shown a wide range of chemical reactivities, enabling their use in synthesizing more complex molecules or as intermediates in pharmaceutical and material science research (Poomathi et al., 2015).
properties
IUPAC Name |
(2-methyl-1-benzofuran-5-yl)-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-9-13-10-12(4-5-15(13)21-11)17(20)19-7-2-3-14(19)16-18-6-8-22-16/h4-6,8-10,14H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBUYBHGIBZFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCCC3C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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